molecular formula C7H7ClN2O B1664162 4-Chlorophenylurea CAS No. 140-38-5

4-Chlorophenylurea

Cat. No. B1664162
Key on ui cas rn: 140-38-5
M. Wt: 170.59 g/mol
InChI Key: RECCURWJDVZHIH-UHFFFAOYSA-N
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Patent
US07737283B2

Procedure details

To a stirred solution of Example C (1.60 g, 3.63 mmol) in THF (200 mL) was added LiAlH4 powder (413 mg, 10.9 mmol) at −10° C. under N2. The mixture was stirred for 2 h and excess LiAlH4 was quenched by adding ice. The solution was acidified to pH=7 with dilute HCl. Solvents were slowly removed and the solid was filtered and washed with EtOAc (200+100 mL). The filtrate was concentrated to yield 1-{3-tert-butyl-1-[3-hydroxymethyl)phenyl]-1H-pyrazol-5-yl}-3-(4-chlorophenyl)urea (1.40 g, 97%). 1H NMR (DMSO-d6): δ 9.11 (s, 1H), 8.47 (s, 1H), 7.47-7.27 (m, 8H), 6.35 (s, 1H), 5.30 (t, J=5.6 Hz, 1H), 4.55 (d, J=5.6 Hz, 2H), 1.26 (s, 9H); MS (ESI) m/z: 399 (M+H+).
Name
solution
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
413 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(C1C=C([NH:10][C:11]([NH:13][C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)=[O:12])N(C2C=C(C=CC=2)C(OCC)=O)N=1)(C)(C)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[Cl:20][C:17]1[CH:16]=[CH:15][C:14]([NH:13][C:11](=[O:12])[NH2:10])=[CH:19][CH:18]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
solution
Quantity
1.6 g
Type
reactant
Smiles
C(C)(C)(C)C1=NN(C(=C1)NC(=O)NC1=CC=C(C=C1)Cl)C=1C=C(C(=O)OCC)C=CC1
Name
Quantity
413 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
excess LiAlH4 was quenched
ADDITION
Type
ADDITION
Details
by adding ice
CUSTOM
Type
CUSTOM
Details
Solvents were slowly removed
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with EtOAc (200+100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 226.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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